molecular formula C13H18N2O3 B13677548 tert-Butyl 8-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

tert-Butyl 8-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B13677548
M. Wt: 250.29 g/mol
InChI Key: OBOOSIBOBKVOMW-UHFFFAOYSA-N
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Description

tert-Butyl 8-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core substituted with a hydroxyl group at the 8-position and a tert-butyl carbamate group at the 6-position. The hydroxyl group at C8 enhances solubility and provides a site for further functionalization, such as oxidation to a ketone (e.g., tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, CAS 1260672-71-6) . The tert-butyl carbamate acts as a protective group, enabling selective deprotection under acidic conditions for downstream derivatization .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 8-hydroxy-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-9-5-4-6-14-11(9)10(16)8-15/h4-6,10,16H,7-8H2,1-3H3

InChI Key

OBOOSIBOBKVOMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,6-naphthyridine derivatives is exemplified by variations in substituents, oxidation states, and ring saturation. Below is a detailed comparison with key analogs:

Substituent Variations

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
tert-Butyl 8-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 8-OH C₁₃H₁₈N₂O₃ Hydroxyl group enhances solubility; precursor for oxidation reactions
tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-Cl C₁₃H₁₇ClN₂O₂ Chlorine introduces electrophilic reactivity; used in cross-coupling reactions
tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-CN C₁₄H₁₇N₃O₂ Cyano group enhances electron-withdrawing effects; intermediate in PDE9 inhibitors
tert-Butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-CHO C₁₄H₁₈N₂O₃ Aldehyde enables condensation reactions; used in asymmetric synthesis

Oxidation State and Ring Saturation

  • tert-Butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1260672-71-6) : The 8-keto derivative exhibits increased electrophilicity at C8, making it a precursor for nucleophilic additions. Its synthesis involves oxidation of the hydroxylated parent compound .
  • tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355818-98-3): The nitro group at C3 facilitates reduction to amines for further functionalization. This compound is a key intermediate in retinoid receptor modulators .

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